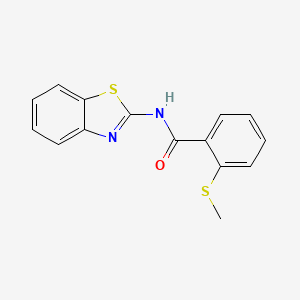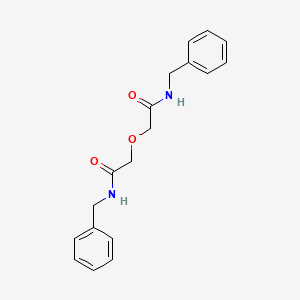![molecular formula C18H17F3N2O4S B5000724 4-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5000724.png)
4-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds like 4-(4-Morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide often involves multiple steps, including the functionalization of aromatic compounds and the introduction of sulfonyl and morpholine groups. These synthetic routes are designed to introduce specific functional groups that contribute to the compound's overall properties and activities. Literature on related compounds such as benzene-1,3,5-tricarboxamide and monofluoromethylation of N-heterocyclic compounds provides insights into similar synthetic strategies that could be applied to this compound (Cantekin, de Greef, & Palmans, 2012); (Moskalik, 2023).
Molecular Structure Analysis
The molecular structure of this compound is pivotal in determining its chemical behavior and potential applications. The presence of the morpholine ring provides a versatile platform for chemical modifications and interactions. Morpholines and their synthesis, as well as their biological activity, have been extensively studied, indicating the significance of the morpholine structure in medicinal and organic chemistry (Palchikov, 2013).
Chemical Reactions and Properties
The chemical reactions and properties of this compound are influenced by its functional groups. The sulfonyl and trifluoromethyl groups, in particular, can affect the compound's reactivity and interactions with biological molecules. Studies on the use of trifluoromethanesulfonic acid in organic synthesis provide insights into how such functional groups might react under various conditions (Kazakova & Vasilyev, 2017).
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c19-18(20,21)14-2-1-3-15(12-14)22-17(24)13-4-6-16(7-5-13)28(25,26)23-8-10-27-11-9-23/h1-7,12H,8-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTURETZONDEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5000650.png)
![methyl N-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B5000655.png)


![4-tert-butyl-N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5000692.png)

![2-[4-(3-{[2-(4-tert-butylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5000699.png)
![2-(4-methoxyphenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5000701.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5000712.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5000725.png)


![5-{[(2-hydroxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5000737.png)
